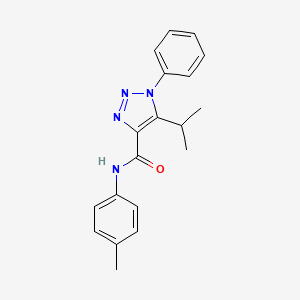
N-(3,5-dichloro-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride
Vue d'ensemble
Description
N-(3,5-dichloro-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride, also known as DEC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DEC is a member of the family of ethylenediamine derivatives, which are known for their ability to inhibit the growth of various microorganisms.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dichloro-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in the target organism. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, as well as to disrupt the electron transport chain in certain microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of microfilariae production in filarial infections, the induction of apoptosis in cancer cells, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,5-dichloro-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride for laboratory experiments is its high potency and specificity for certain target organisms. This allows for precise and effective testing of its therapeutic potential. However, this compound can be toxic at high doses, which may limit its use in certain experiments. Additionally, this compound may have limited efficacy against certain strains of microorganisms, which may require the use of alternative compounds.
Orientations Futures
There are several potential future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of new target organisms and diseases for which this compound may be effective. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of medicine and biotechnology.
Applications De Recherche Scientifique
N-(3,5-dichloro-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride has been studied for its potential use as an antiparasitic agent, particularly for the treatment of filarial infections such as onchocerciasis and lymphatic filariasis. This compound has also shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-21-15-13(16)9-12(10-14(15)17)11-18-3-4-19-5-7-20-8-6-19;;/h9-10,18H,2-8,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGAZOPCNWTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCN2CCOCC2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide](/img/structure/B4444043.png)

![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444051.png)

![N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4444069.png)
![N-benzyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444073.png)

![7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444104.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444116.png)
![N-cyclopentyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444120.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzenesulfonamide](/img/structure/B4444131.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4444143.png)
